Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is an organic compound with the molecular formula C12H16F2NO6P It is characterized by the presence of a diethoxyphosphoryl group, two fluorine atoms, and a nitrophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2,2-difluoro-1-(4-nitrophenyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the difluoroethyl group can enhance lipophilicity and metabolic stability. The nitrophenyl group may contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-Diethoxyphosphoryl-2,2-difluoro-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups, which impart distinct chemical and physical properties. The combination of these groups with the nitrophenyl moiety makes this compound particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2NO6P/c1-3-20-22(19,21-4-2)12(13,14)11(16)9-5-7-10(8-6-9)15(17)18/h5-8,11,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNAHVOOPBWKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.